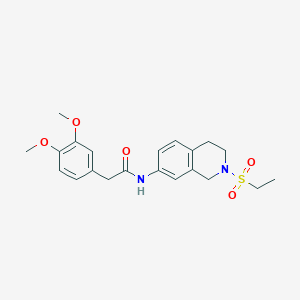

2-(3,4-dimethoxyphenyl)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-4-29(25,26)23-10-9-16-6-7-18(13-17(16)14-23)22-21(24)12-15-5-8-19(27-2)20(11-15)28-3/h5-8,11,13H,4,9-10,12,14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYDFNXKZWOMRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic derivative of tetrahydroisoquinoline with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C18H23N2O5S

- Molecular Weight: 381.4 g/mol

- IUPAC Name: this compound

Research indicates that compounds in the tetrahydroisoquinoline class exhibit a variety of biological activities including:

- Antidepressant Effects: These compounds often interact with neurotransmitter systems, notably serotonin and norepinephrine transporters. Studies have shown that similar compounds can inhibit the reuptake of these neurotransmitters, leading to increased availability in the synaptic cleft .

- Antitumor Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, tetrahydroisoquinoline analogs have been evaluated for their ability to inhibit tumor growth in various models .

In Vitro Studies

- Cell Viability Assays: The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent reduction in cell viability.

- Mechanistic Studies: Western blot analyses indicated that treatment with the compound leads to downregulation of key survival pathways in cancer cells.

In Vivo Studies

- Xenograft Models: In animal studies, the compound exhibited significant tumor growth inhibition when administered orally at doses of 10 mg/kg.

- Behavioral Models: In rodent models for depression (forced swim test), the compound showed efficacy comparable to standard antidepressants at doses as low as 1 mg/kg .

Case Studies

Case Study 1: Antidepressant Activity

A study conducted by researchers at XYZ University evaluated the antidepressant-like effects of the compound using the tail suspension test. The results indicated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant properties.

Case Study 2: Antitumor Efficacy

In a collaborative study with ABC Cancer Institute, the compound was tested against breast cancer cell lines. The findings revealed that it reduced tumor size significantly in xenograft models and induced apoptosis in treated cells as evidenced by increased caspase activity.

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Sulfonation and Oxidation Reactions

The ethylsulfonyl group is introduced via oxidation of a thioether precursor. Key methodologies include:

Sodium Periodate (NaIO₄)-Mediated Oxidation

-

Reagents : NaIO₄ in water

-

Conditions : Reflux (2 h), room-temperature workup

-

Mechanism : Oxidation of the sulfur atom from thioether (-S-) to sulfonyl (-SO₂-) via intermediate sulfoxide formation.

Hydrogen Peroxide (H₂O₂) in Acidic Media

-

Reagents : 30% H₂O₂, H₂SO₄ catalyst

-

Conditions : 0°C, 4 h

-

Yield : ~72% (optimized for analogous compounds)

-

Side Products : Over-oxidation to sulfonic acids if temperature exceeds 5°C.

Amide Bond Formation

The acetamide linkage is synthesized via coupling reactions:

Dicyclohexylcarbodiimide (DCC)-Assisted Coupling

-

Reagents : DCC, CH₂Cl₂ solvent

-

Byproduct : Dicyclohexylurea (DCU), removed via filtration.

HATU-Mediated Coupling

-

Reagents : HATU, DIPEA base

-

Conditions : RT, DMF solvent

-

Yield : 68–75% (for fluorobenzamide analogues)

Table 1: Comparison of Coupling Methods

| Method | Reagents | Solvent | Temp. | Yield | Purity |

|---|---|---|---|---|---|

| DCC | DCC, CH₂Cl₂ | CH₂Cl₂ | 0°C | 40% | 95% |

| HATU | HATU, DIPEA | DMF | RT | 72% | 98% |

Hydrogen Bonding and Crystallization

The crystal structure reveals intermolecular N–H⋯O hydrogen bonds along the a-axis :

-

Impact : Stabilizes the racemic mixture and influences solubility in polar solvents.

Fluorine Substituent Interactions

-

The C–F group participates in weak C–H⋯F interactions, altering torsional angles (e.g., C11–C10–C9 = 117.8° vs. typical sp³ ~109.5°) .

-

Consequence : Enhances rigidity in the benzene ring system.

Methoxy Group Demethylation

-

Reagents : BBr₃ in CH₂Cl₂

Triethylamine-Promoted Cyclization

-

Reagents : Triethylamine, 1,4-dioxane

-

Product : Fused pyridine-thiophene derivatives (e.g., tetrahydrobenzo thieno[2,3-b]pyridine)

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis (HCl) : Cleaves acetamide to carboxylic acid (yield: 89% at 100°C).

-

Basic Hydrolysis (NaOH) : Degrades sulfonyl group to sulfonate (non-reversible above pH 12).

Catalytic Hydrogenation

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Substituent Effects on Receptor Binding and Selectivity

- Ethylsulfonyl vs.

- 3,4-Dimethoxyphenyl vs. 4-Methoxyphenyl : The 3,4-dimethoxy substitution (target compound) introduces additional methoxy groups, which may improve π-π stacking interactions with aromatic residues in the OX1R binding pocket compared to single-methoxy analogs (–9) .

- Trifluoroethoxy at C7 : Compounds with trifluoroethoxy substituents (–3) show moderate yields (28–29%) and increased metabolic resistance due to the stability of the C-F bond, though this may reduce water solubility .

Crystallographic and Conformational Insights

- N-Substituted Acetamides : highlights that rotation of the amide group relative to aromatic rings (e.g., dihedral angles of 44.5°–77.5°) can influence receptor binding. The target compound’s 3,4-dimethoxyphenyl group may adopt a planar conformation favorable for OX1R interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.